molecular formula C10H9NO4 B3168490 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 929972-73-6

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3168490
CAS No.: 929972-73-6
M. Wt: 207.18 g/mol
InChI Key: DNFNJZYFUAIYPR-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound that features both furan and oxazole rings

Mechanism of Action

Target of Action

The primary targets of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by furan rings . .

Mode of Action

It’s possible that the compound interacts with its targets through the furan ring or the oxazole ring, which are common structural motifs in many bioactive compounds .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Furan and oxazole rings are found in various bioactive compounds, suggesting that this compound could potentially interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests it might be absorbed in the body.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the presence of furan and oxazole rings, it’s plausible that the compound could have diverse effects depending on the specific targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature suggests it might be stable under physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method involves the reaction of 2-furylacetic acid with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the furan or oxazole rings .

Scientific Research Applications

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and oxazole derivatives, such as:

Uniqueness

What sets 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid apart is the combination of both furan and oxazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFNJZYFUAIYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260953
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-73-6
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929972-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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